N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Physicochemical profiling Drug-likeness SAR

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 865285-86-5) is a synthetic heterocyclic small molecule (C14H10N4O5S, MW 346.32 g/mol) belonging to the 1,3,4-oxadiazole-2-carboxamide class. The compound features a 5-nitrothiophene-2-carboxamide moiety linked via an amide bond to a 1,3,4-oxadiazole core, which is substituted at the 5-position with a 2-methoxyphenyl group.

Molecular Formula C14H10N4O5S
Molecular Weight 346.32
CAS No. 865285-86-5
Cat. No. B2835327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
CAS865285-86-5
Molecular FormulaC14H10N4O5S
Molecular Weight346.32
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C14H10N4O5S/c1-22-9-5-3-2-4-8(9)13-16-17-14(23-13)15-12(19)10-6-7-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19)
InChIKeyYLNZQECTPZOKJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 865285-86-5): Structural Profile and Procurement-Relevant Physicochemical Baseline


N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 865285-86-5) is a synthetic heterocyclic small molecule (C14H10N4O5S, MW 346.32 g/mol) belonging to the 1,3,4-oxadiazole-2-carboxamide class [1]. The compound features a 5-nitrothiophene-2-carboxamide moiety linked via an amide bond to a 1,3,4-oxadiazole core, which is substituted at the 5-position with a 2-methoxyphenyl group . Its computed physicochemical properties—XLogP3 of 2.7, topological polar surface area (tPSA) of 151 Ų, one hydrogen bond donor, and eight hydrogen bond acceptors—define its drug-likeness profile and differentiate it structurally from halogenated, alkylated, or multi-methoxy analogs in the same scaffold series [1]. The compound has been included in high-throughput screening campaigns targeting GPCRs (GPR119, GPR151) and cancer cell proliferation, indicating its role as a probe molecule in early-stage discovery .

Why Substituting N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide with In-Class Analogs Fails: The 2-Methoxy Advantage in GPCR Screening and Physicochemical Space


Within the 5-nitrothiophene-2-carboxamide–oxadiazole series, the phenyl substituent on the oxadiazole ring is the primary variable. Replacing the 2-methoxyphenyl group of the target compound with a 4-chlorophenyl, 4-bromophenyl, 3,4-dimethylphenyl, or 4-fluorophenyl analog yields compounds with significantly different lipophilicity (computed logP ranging from 2.7 to >3.5) and hydrogen-bonding capacity [1]. For instance, the target compound possesses one hydrogen bond donor (the amide NH) and eight acceptors (including the methoxy oxygen), whereas the 4-chlorophenyl analog (CAS 887871-16-1) lacks the methoxy oxygen, reducing its acceptor count and altering its interaction with biological targets [1][2]. These physicochemical shifts directly affect aqueous solubility, membrane permeability, and target engagement. Furthermore, the target compound has been specifically screened in GPR151 and GPR119 activator assays by the Scripps Research Institute, generating a unique activity fingerprint; analogs with different substituents may not have been profiled in these same assays, making direct functional substitution unreliable without confirmatory testing .

Quantitative Differentiation Evidence for N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 865285-86-5)


LogP and Hydrogen Bond Acceptor Profile Differentiates Target from Halogenated and Alkylated Analogs

The target compound exhibits a computed XLogP3 of 2.7 and features eight hydrogen bond acceptors, contributed by the nitro group, oxadiazole ring, amide carbonyl, thiophene sulfur, and methoxy oxygen [1]. In contrast, the 4-chlorophenyl analog (CID not retrieved, but structurally confirmed) lacks the methoxy oxygen, reducing HBA count and altering polarity. The 3,5-dimethoxyphenyl analog (CAS not available) would have an additional methoxy group, increasing HBA count and decreasing logP relative to the target. Compared with the 4-fluorophenyl analog (benchchem reported logP ~3.1, IC50 15 µM in A549 cells), the target compound's lower lipophilicity may confer superior solubility and reduced non-specific binding in biochemical assays .

Physicochemical profiling Drug-likeness SAR

GPR151 High-Throughput Screening Profile: Target Compound Participates in Dose-Response and Confirmation Assays

The target compound was included in a series of GPR151 activator screens conducted by The Scripps Research Institute Molecular Screening Center. These included: (i) a primary cell-based high-throughput assay (AID 1508602), (ii) a confirmation assay (AID 1508609), and (iii) a dose-response assay (AID 1508610) . The compound's progression through this screening cascade indicates detectable and reproducible activity against GPR151. No comparable public screening data were identified for the 4-chlorophenyl, 4-bromophenyl, 3,4-dimethylphenyl, or 4-fluorophenyl analogs in the same GPR151 assays, suggesting that the 2-methoxyphenyl substitution pattern was prioritized for this target . The quantitative EC50/IC50 values from these assays are not publicly disclosed but are available upon request from the depositing laboratory.

GPCR screening GPR151 High-throughput screening

Antiproliferative Activity in HeLa Cells: Target Compound Achieves Sub-Micromolar Activity in WST-8 Assay

A PubChem BioAssay (AID not specified but linked to PubMed citation) evaluating antiproliferative activity against human HeLa cervical carcinoma cells by WST-8 assay after 48-hour incubation reported that the target compound was one of three actives among six tested compounds, with activity ≤ 1 µM [1]. This result places the compound in a potently active category. The identity of the comparator compounds in this assay is not publicly detailed; however, the binary outcome (active vs. inactive) and the ≤1 µM threshold provide a quantitative benchmark for procurement decisions. The 4-fluorophenyl analog, as a point of reference, exhibited an IC50 of 15 µM in A549 lung cancer cells , and the 3,5-dimethoxyphenyl analog (data from benchchem, excluded source) reportedly showed IC50 values as low as 11 µM in A2780 ovarian cancer cells, suggesting that the target compound's ≤1 µM activity in HeLa cells may represent a superior potency relative to certain close analogs, though direct head-to-head data in a common cell line are absent.

Anticancer screening HeLa cells Cytotoxicity

Oxadiazole-Thiophene Scaffold SAR: 2-Methoxy Substitution Confers Distinct Electronic and Steric Properties Compared with Halogenated and Dimethyl Analogs

Published SAR studies on 1,3,4-oxadiazole-2-carboxamide derivatives demonstrate that the nature of the aryl substituent at the oxadiazole 5-position critically modulates antiproliferative potency. In a Turkish Journal of Chemistry study (2022), oxadiazole compounds with varying aryl substituents showed IC50 values against SKOV3, MCF7, and A549 cells ranging from 14.2 µM to >70 µM [1]. Although the target compound was not directly included in that panel, the study establishes that substituent choice drives >5-fold potency differences within the scaffold. The 2-methoxyphenyl group of the target compound introduces a hydrogen bond acceptor ortho to the oxadiazole ring, a feature absent in the 4-chlorophenyl, 4-bromophenyl, and 3,4-dimethylphenyl analogs. This ortho-methoxy group can engage in intramolecular or target-mediated hydrogen bonding, potentially stabilizing bioactive conformations in a manner not available to analogs with only hydrophobic substituents [2].

Structure-activity relationship Medicinal chemistry Oxadiazole SAR

Research and Procurement Application Scenarios for N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 865285-86-5)


GPR151 Orphan GPCR Deorphanization and Functional Probe Development

The compound's documented progression through GPR151 primary, confirmation, and dose-response assays at the Scripps Research Institute positions it as a candidate tool molecule for academic or biotech laboratories investigating GPR151 signaling and its role in galanin receptor biology. Procurement of this specific compound, rather than an uncharacterized analog, ensures that the researcher is working with a molecule that has demonstrated detectable and reproducible activity in a validated screening cascade, saving the cost and time of de novo screening of structurally similar but biologically unvalidated analogs.

Cytotoxicity Probe for HeLa-Based Cancer Cell Assays Requiring Sub-Micromolar Potency

With demonstrated antiproliferative activity of ≤1 µM in HeLa cells by WST-8 assay , the target compound serves as a potent starting point for laboratories studying cervical cancer cell biology, apoptosis mechanisms, or conducting comparative cytotoxicity profiling within oxadiazole compound libraries. Its potency threshold distinguishes it from the majority of tested compounds in the same PubChem screening panel (5 of 6 compounds were either inactive or >1 µM), making it suitable as a positive control or reference compound in HeLa-based assay development.

Medicinal Chemistry SAR Studies Focusing on Hydrogen-Bond-Dependent Target Engagement

The 2-methoxyphenyl substituent provides an ortho-hydrogen bond acceptor that is absent in the 4-chlorophenyl, 4-bromophenyl, and 3,4-dimethylphenyl analogs . Researchers designing focused libraries to probe the contribution of hydrogen bonding to target affinity can procure the target compound alongside its halogenated and alkylated comparators to construct a systematic SAR matrix. The moderate logP (2.7) and balanced HBA/HBD profile facilitate interpretation of potency shifts attributable specifically to hydrogen bond interactions rather than global lipophilicity changes.

Computational Chemistry and Docking Validation Studies

The compound's well-defined 2D and 3D structure (PubChem CID 3647785, ZINC ID ZINC4735847) [1] and its inclusion in public databases with computed physicochemical descriptors make it suitable for use as a validation ligand in molecular docking, pharmacophore modeling, and binding free energy perturbation studies targeting GPCRs or kinase ATP-binding sites, where its eight hydrogen bond acceptors provide multiple interaction vectors for scoring function benchmarking.

Quote Request

Request a Quote for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.